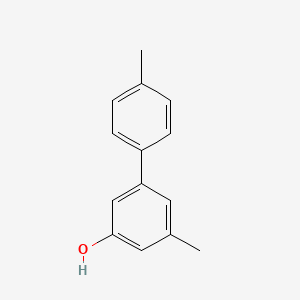

5-(4-Methylphenyl)-3-methylphenol

Description

5-(4-Methylphenyl)-3-methylphenol is a trisubstituted phenolic compound characterized by a central phenol ring substituted with a methyl group at position 3 and a 4-methylphenyl group at position 4. For instance, compounds with similar substitution patterns, such as 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol (10a) and 5-(4-Methylphenyl)-3-(4-chlorophenyl)phenol (in mixtures 10c/11c), highlight the influence of substituents on physical and spectral characteristics . The compound’s molecular framework aligns with alkylphenols and trisubstituted phenols, which are often studied for applications in materials science, organic synthesis, and pharmaceuticals .

Propriétés

IUPAC Name |

3-methyl-5-(4-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-3-5-12(6-4-10)13-7-11(2)8-14(15)9-13/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQIQCBVPAVQKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683672 | |

| Record name | 4',5-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261961-89-0 | |

| Record name | [1,1′-Biphenyl]-3-ol, 4′,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261961-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-3-methylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Methylphenyl)-3-methylphenol can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Methylphenyl)-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Halogenated phenols, nitrophenols.

Applications De Recherche Scientifique

5-(4-Methylphenyl)-3-methylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and resins due to its phenolic structure, which provides stability and resistance to degradation.

Mécanisme D'action

The mechanism of action of 5-(4-Methylphenyl)-3-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 5-(4-Methylphenyl)-3-methylphenol with structurally related compounds, focusing on substituent effects, physical properties, and spectral data.

Table 1: Key Structural and Physical Properties

Key Observations

Substituent Effects on Melting Points: Compounds with electron-withdrawing groups (e.g., 9e with a 4-Cl substituent) exhibit higher melting points (173–176°C) compared to methoxy-substituted analogs (e.g., 9d, similar range). This suggests that halogenation enhances intermolecular interactions, such as dipole-dipole forces . 5-(4-Methylphenyl)-3-methylphenol’s melting point is unreported, but its methyl and aryl substituents likely result in moderate thermal stability, comparable to 10a (oil form) .

Spectral Data Trends: The hydroxyl proton (OH) in phenolic analogs resonates near δ 5.30–5.55 ppm in ¹H NMR, consistent with hydrogen bonding in phenolic systems .

Structural Diversity in Alkylphenols: Alkylphenols with longer chains (e.g., 4-(5-methylhexyl)phenol) exhibit significantly different solubility and toxicity profiles compared to aryl-substituted phenols. These compounds are often prioritized in environmental hazard assessments due to bioaccumulation risks .

Synthetic Accessibility: Trisubstituted phenols like 9e and 10a are synthesized via Friedel-Crafts alkylation or Suzuki coupling, as inferred from methods in . The target compound likely follows analogous routes, with substituent positions dictating reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.